molecular formula C10H15NO4S B14851992 N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide

N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide

Cat. No.: B14851992
M. Wt: 245.30 g/mol
InChI Key: UKGKMAWAQJCRSO-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C10H15NO4S and a molecular weight of 245.298 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with hydroxy and isopropoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

N-(4-hydroxy-3-propan-2-yloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H15NO4S/c1-7(2)15-10-6-8(4-5-9(10)12)11-16(3,13)14/h4-7,11-12H,1-3H3

InChI Key

UKGKMAWAQJCRSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)NS(=O)(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 4-hydroxy-3-isopropoxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-oxo-3-isopropoxyphenylmethanesulfonamide.

    Reduction: Formation of N-(4-amino-3-isopropoxyphenyl)methanesulfonamide.

    Substitution: Formation of various substituted phenylmethanesulfonamides depending on the substituent introduced.

Scientific Research Applications

N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and isopropoxy groups play a crucial role in binding to these targets, while the methanesulfonamide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.

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